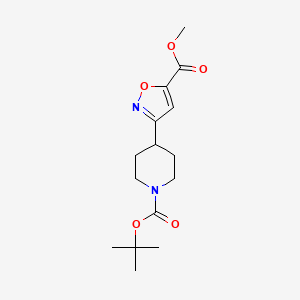
4-(5-Methoxycarbonyl-isoxazol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester
Vue d'ensemble
Description
4-(5-Methoxycarbonyl-isoxazol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C15H22N2O5 and its molecular weight is 310.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(5-Methoxycarbonyl-isoxazol-3-yl)-piperidine-1-carboxylic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article provides a detailed overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : C₁₅H₂₂N₂O₅
- Molecular Weight : 310.35 g/mol
- CAS Number : 1361116-68-8
- MDL Number : MFCD21605839
Synthesis
The synthesis of this compound involves several steps, including the formation of isoxazole derivatives and subsequent coupling reactions. The compound is typically synthesized through a multi-step process involving the reaction of piperidine derivatives with isoxazole intermediates, followed by esterification to yield the final product .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to isoxazoles, including derivatives similar to this compound. For instance, a study evaluated various isoxazole derivatives for their cytotoxic effects against different cancer cell lines, revealing IC50 values ranging from 0.7 to 35.2 µM depending on the specific compound and cell line tested .
Table 1: Cytotoxicity of Isoxazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | Huh7 | 0.7 |
| 5r | HepG2 | 1.5 |
| 5t | MCF7 | 4.7 |
These findings suggest that modifications at the isoxazole and piperidine positions can significantly influence the anticancer activity of these compounds.
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, compounds similar to this compound have been shown to cause G0/G1 phase arrest in cancer cells, which correlates with increased levels of retinoblastoma (Rb) protein and decreased levels of cyclin-dependent kinase (CDK) proteins .
Case Studies
Several studies have explored the biological activity of related compounds:
-
Study on Indole-Isoxazole Hybrids :
This study synthesized indole-isoxazole hybrids and evaluated their anticancer activities against breast and liver cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity significantly, with some derivatives showing IC50 values as low as 0.7 µM against liver cancer cells . -
Structure–Activity Relationship (SAR) Studies :
Research focused on trisubstituted isoxazoles demonstrated that specific substitutions at the C-5 position could enhance potency as RORγt inverse agonists, indicating potential applications in autoimmune diseases alongside anticancer activities .
Propriétés
IUPAC Name |
methyl 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-15(2,3)21-14(19)17-7-5-10(6-8-17)11-9-12(22-16-11)13(18)20-4/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUYXUBYRNBTGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NOC(=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















